molecular formula C15H18O3 B14118443 (E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one

(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one

Cat. No.: B14118443
M. Wt: 246.30 g/mol
InChI Key: KFTFXGZOTWLITC-NYYWCZLTSA-N
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Description

2H-1-Benzoxecin-2-one, 3,4,7,8-tetrahydro-10-Methoxy-5-Methyl-, (5E)- is a complex organic compound with the molecular formula C15H18O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzoxecin-2-one, 3,4,7,8-tetrahydro-10-Methoxy-5-Methyl-, (5E)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzoxecin-2-one, 3,4,7,8-tetrahydro-10-Methoxy-5-Methyl-, (5E)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2H-1-Benzoxecin-2-one, 3,4,7,8-tetrahydro-10-Methoxy-5-Methyl-, (5E)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2H-1-Benzoxecin-2-one, 3,4,7,8-tetrahydro-10-Methoxy-5-Methyl-, (5E)- involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzoxecin-2-one, 3,4,7,8-tetrahydro-10-Methoxy-5-Methyl-, (5E)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

(E)-10-Methoxy-5-methyl-3,4,7,8-tetrahydro-2H-benzo[b]oxecin-2-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a complex structure that includes a methoxy group and a tetrahydro-benzoxecin framework. The structural formula can be represented as follows:

C13H15O3\text{C}_{13}\text{H}_{15}\text{O}_3

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : The compound has shown significant antioxidant properties in various assays. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in cell cultures .
  • Antiproliferative Effects : It has been evaluated for its antiproliferative effects against different cancer cell lines. The compound exhibited IC50 values ranging from 1.2 to 5.3 μM in various assays, indicating potent activity against tumor cells .
  • Antibacterial Activity : The compound has demonstrated selective antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 μM .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Oxidative Stress : The antioxidant properties may stem from the compound's ability to modulate reactive oxygen species (ROS) levels and enhance endogenous antioxidant defenses.
  • Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in cancer cells, leading to apoptosis. This effect is likely mediated through the modulation of key regulatory proteins involved in cell cycle progression.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Study 1Evaluated antioxidant activity using DPPH and ABTS assays; showed significant radical scavenging ability.
Study 2Investigated antiproliferative effects on breast cancer cell lines; reported IC50 values between 1.5 to 3 μM.
Study 3Assessed antibacterial activity against E. faecalis; found MIC of 8 μM with potential for therapeutic applications in infections.

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(5E)-10-methoxy-5-methyl-3,4,7,8-tetrahydro-1-benzoxecin-2-one

InChI

InChI=1S/C15H18O3/c1-11-4-3-5-12-10-13(17-2)7-8-14(12)18-15(16)9-6-11/h4,7-8,10H,3,5-6,9H2,1-2H3/b11-4+

InChI Key

KFTFXGZOTWLITC-NYYWCZLTSA-N

Isomeric SMILES

C/C/1=C\CCC2=C(C=CC(=C2)OC)OC(=O)CC1

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2)OC)OC(=O)CC1

Origin of Product

United States

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